N-(3-chlorophenyl)-2-hydroxyacetamide
Overview
Description
N-(3-chlorophenyl)-2-hydroxyacetamide is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 3-chlorophenyl group, and the acetyl group is substituted with a hydroxy group
Scientific Research Applications
N-(3-chlorophenyl)-2-hydroxyacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-hydroxyacetamide typically involves the reaction of 3-chloroaniline with glyoxylic acid. The reaction proceeds under acidic conditions, where the amine group of 3-chloroaniline reacts with the carbonyl group of glyoxylic acid to form the desired product. The reaction can be represented as follows:
3-chloroaniline+glyoxylic acid→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of N-(3-chlorophenyl)-2-oxoacetamide.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: N-(3-chlorophenyl)-2-oxoacetamide.
Reduction: N-(3-chlorophenyl)-2-aminoethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetamide moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine atom on the phenyl ring can also enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)acetamide: Lacks the hydroxy group, which may result in different reactivity and biological activity.
N-(3-chlorophenyl)-2-oxoacetamide: Contains a carbonyl group instead of a hydroxy group, affecting its chemical properties and interactions.
N-(3-chlorophenyl)-2-aminoethanol:
Uniqueness
N-(3-chlorophenyl)-2-hydroxyacetamide is unique due to the presence of both a hydroxy group and a chlorine-substituted phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-hydroxyacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-2-1-3-7(4-6)10-8(12)5-11/h1-4,11H,5H2,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZVZHGXIXQYDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283273 | |
Record name | N-(3-CHLOROPHENYL)-2-HYDROXY-ACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90434-26-7 | |
Record name | NSC30745 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30745 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-CHLOROPHENYL)-2-HYDROXY-ACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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